molecular formula C10H10INO B14911024 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde

3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde

Cat. No.: B14911024
M. Wt: 287.10 g/mol
InChI Key: IFALFWNFUYISJX-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused to a pyridine ring, with an iodine atom and a formyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde can be achieved through multicomponent reactions involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction typically involves the formation of intermediate compounds through a series of condensation and cyclization steps. For example, the reaction of malononitrile with hydrogen sulfide and an aldehyde can form a cyanothioacetamide intermediate, which then undergoes further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Mechanism of Action

The mechanism by which 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways . The exact mechanism of action can vary depending on the specific application and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde include other cyclopenta[c]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the formyl group allows for unique reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

3-iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde

InChI

InChI=1S/C10H10INO/c1-6-9-3-7(5-13)2-8(9)4-10(11)12-6/h4-5,7H,2-3H2,1H3

InChI Key

IFALFWNFUYISJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=CC(=N1)I)C=O

Origin of Product

United States

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